GR 127935 hydrochloride

説明

GR 127935 hydrochloride is a drug that acts as a selective antagonist at the serotonin receptors 5-HT 1B and 5-HT 1D . It has little effect when given by itself but blocks the antiaggressive effect of 5-HT 1B agonists, alters the release of serotonin in the brain, and reduces drug-seeking behavior in cocaine-addicted rats .

Molecular Structure Analysis

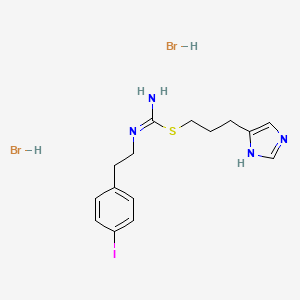

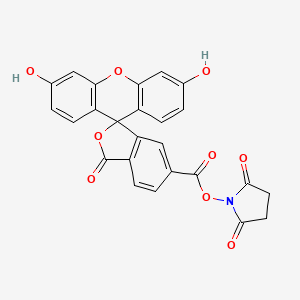

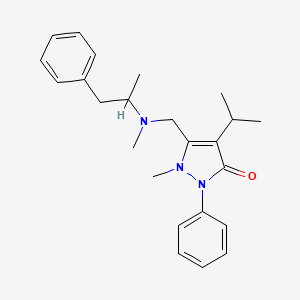

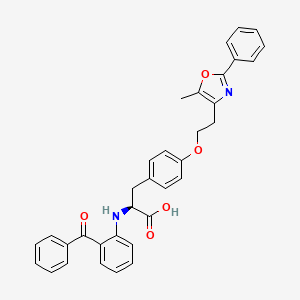

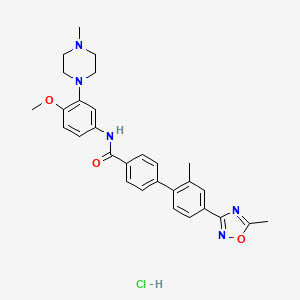

The molecular formula of GR 127935 hydrochloride is C29H32ClN5O3 . Its average mass is 534.049 Da and its monoisotopic mass is 533.219360 Da .Chemical Reactions Analysis

While specific chemical reactions involving GR 127935 hydrochloride are not detailed in the sources, it’s known that the compound is a potent and selective 5-HT 1B/1D receptor antagonist . This suggests that it interacts with these receptors in the brain, blocking their activation by serotonin .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It is soluble in water to a concentration of 25 mM .科学的研究の応用

Neuropharmacology: Exploring Serotonin Receptor Antagonism

GR 127935 hydrochloride: is a potent and selective antagonist of the 5-HT1B/1D serotonin receptors . It has a high affinity for these receptor subtypes, with a pKi value of 9.2-9.8 for 5-HT1B and 8.6-9.1 for 5-HT1D . This compound is used to study the role of these receptors in various neurological processes and disorders, including depression, anxiety, and migraine headaches.

Behavioral Studies: Substance Abuse and Addiction

Researchers utilize GR 127935 hydrochloride to investigate the serotonin system’s involvement in drug-seeking behavior. It has been shown to reduce cocaine-seeking behaviors in rats, indicating its potential utility in studying addiction pathways and developing treatments for substance abuse disorders .

Psychopharmacology: Modulation of MDMA Effects

In vivo studies have demonstrated that GR 127935 hydrochloride can block the hyperactivity induced by (+)-MDMA in rats . This suggests its application in researching the psychopharmacological effects of MDMA and potentially moderating its impact on the central nervous system.

Neurochemistry: Serotonin Release and Uptake

GR 127935 hydrochloride: alters the release of serotonin in the brain . It is used in experiments to understand the mechanisms of serotonin release and reuptake, which are crucial in the regulation of mood and are implicated in the pathophysiology of several psychiatric disorders.

Cellular Neuroscience: Glioma Cell Research

This compound has been used in studies involving transformed rat C5 glioma cells, where it effectively blocked serotonin with an IC50 of 97 pM . This application is significant for understanding the cellular mechanisms of serotonin receptors and their role in glioma cell function.

作用機序

Target of Action

GR 127935 hydrochloride is a potent and orally active antagonist that primarily targets the serotonin receptors 5-HT 1B and 5-HT 1D . These receptors play a crucial role in the modulation of serotonin, a neurotransmitter that regulates mood, cognition, reward, learning, memory, and numerous physiological processes .

Mode of Action

As a selective antagonist, GR 127935 hydrochloride binds to the 5-HT 1B and 5-HT 1D receptors, blocking their activation . This prevents the receptors from responding to serotonin, thereby altering the release of serotonin in the brain .

Biochemical Pathways

The primary biochemical pathway affected by GR 127935 hydrochloride is the serotonergic system. By blocking the 5-HT 1B and 5-HT 1D receptors, it alters the release and reuptake of serotonin in the brain . This can have downstream effects on mood, cognition, and behavior.

Result of Action

The blockade of 5-HT 1B and 5-HT 1D receptors by GR 127935 hydrochloride results in altered serotonin release in the brain . It has been shown to block the anti-aggressive effect of 5-HT 1B agonists . Additionally, it has been found to reduce drug-seeking behavior in cocaine-addicted rats , indicating potential applications in addiction treatment.

Safety and Hazards

特性

IUPAC Name |

N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]-4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31N5O3.ClH/c1-19-17-23(28-30-20(2)37-32-28)9-11-25(19)21-5-7-22(8-6-21)29(35)31-24-10-12-27(36-4)26(18-24)34-15-13-33(3)14-16-34;/h5-12,17-18H,13-16H2,1-4H3,(H,31,35);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRVVUYIJVBLEJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=NOC(=N2)C)C3=CC=C(C=C3)C(=O)NC4=CC(=C(C=C4)OC)N5CCN(CC5)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H32ClN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0042587 | |

| Record name | GR 127935 hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0042587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

534.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

GR 127935 hydrochloride | |

CAS RN |

148642-42-6 | |

| Record name | GR 127935 hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0042587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。